molecular formula C13H16BrNO B14559477 1,1-Dimethyl-3-oxo-5-phenyl-1,2,3,6-tetrahydropyridin-1-ium bromide CAS No. 62214-97-5

1,1-Dimethyl-3-oxo-5-phenyl-1,2,3,6-tetrahydropyridin-1-ium bromide

Cat. No.: B14559477
CAS No.: 62214-97-5
M. Wt: 282.18 g/mol
InChI Key: PMOJRECBOIVRGI-UHFFFAOYSA-M
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Description

1,1-Dimethyl-3-oxo-5-phenyl-1,2,3,6-tetrahydropyridin-1-ium bromide is an organic compound with a unique structure that includes a pyridinium ring substituted with phenyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethyl-3-oxo-5-phenyl-1,2,3,6-tetrahydropyridin-1-ium bromide typically involves the reaction of 4-chloroacetylantipyrine with dry pyridine under reflux conditions . The reaction mixture is then cooled, and the solid product is filtered and washed with ethanol to obtain the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-3-oxo-5-phenyl-1,2,3,6-tetrahydropyridin-1-ium bromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyridinium derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced pyridinium derivatives with altered electronic properties.

    Substitution: Substituted pyridinium compounds with different functional groups.

Scientific Research Applications

1,1-Dimethyl-3-oxo-5-phenyl-1,2,3,6-tetrahydropyridin-1-ium bromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-3-oxo-5-phenyl-1,2,3,6-tetrahydropyridin-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Dimethyl-3-oxo-5-phenyl-1,2,3,6-tetrahydropyridin-1-ium bromide is unique due to its specific substitution pattern and the presence of a bromide ion. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

62214-97-5

Molecular Formula

C13H16BrNO

Molecular Weight

282.18 g/mol

IUPAC Name

1,1-dimethyl-5-phenyl-2,6-dihydropyridin-1-ium-3-one;bromide

InChI

InChI=1S/C13H16NO.BrH/c1-14(2)9-12(8-13(15)10-14)11-6-4-3-5-7-11;/h3-8H,9-10H2,1-2H3;1H/q+1;/p-1

InChI Key

PMOJRECBOIVRGI-UHFFFAOYSA-M

Canonical SMILES

C[N+]1(CC(=CC(=O)C1)C2=CC=CC=C2)C.[Br-]

Origin of Product

United States

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